4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid
CAS No.:
Cat. No.: VC16019618
Molecular Formula: C27H20N2O4
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
![4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid -](/images/structure/VC16019618.png)
Specification
Molecular Formula | C27H20N2O4 |
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Molecular Weight | 436.5 g/mol |
IUPAC Name | 4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid |
Standard InChI | InChI=1S/C27H20N2O4/c1-17-2-13-23(14-3-17)28-29-25-16-22(18-4-8-20(9-5-18)26(30)31)12-15-24(25)19-6-10-21(11-7-19)27(32)33/h2-16H,1H3,(H,30,31)(H,32,33) |
Standard InChI Key | QLVOBVYOKPYEMV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-[4-(4-Carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid features a central benzene ring substituted with:
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A diazenyl (–N=N–) group linked to a 4-methylphenyl moiety.
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Two para-carboxyphenyl groups at positions 3 and 4 of the central ring.
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A terminal benzoic acid group.
This arrangement creates an extended π-conjugated system, enhancing its photosensitivity and electronic properties .
Table 1: Key Physicochemical Parameters
The diazenyl group enables cis-trans isomerization under light exposure, a critical feature for photoswitchable applications .
Spectroscopic Characterization
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UV-Vis Spectroscopy: Exhibits strong absorption at 350–400 nm due to π→π* transitions in the conjugated system .
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IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (N=N stretch) confirm functional groups .
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NMR: <sup>1</sup>H NMR shows distinct signals for methyl protons (δ 2.4 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A three-step route is commonly employed:
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Diazotization: 4-Methylaniline reacts with NaNO<sub>2</sub>/HCl at 0–5°C to form the diazonium salt.
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Coupling Reaction: The diazonium salt couples with 3-phenylbenzoic acid under alkaline conditions.
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Carboxylation: Introduction of the second carboxyphenyl group via Suzuki-Miyaura cross-coupling .
Key challenges include avoiding over-oxidation of diazenyl groups and achieving regioselective coupling. Yields typically range from 45–60% after purification .
Industrial Production Considerations
Scale-up requires:
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Continuous flow reactors to control exothermic diazotization.
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Palladium catalysts immobilized on mesoporous silica for efficient Suzuki couplings.
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Green solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
Compound | EC<sub>50</sub> (nM) | Photosensitivity |
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4-(Phenyldiazenyl)benzoic acid | 220 ± 15 | Yes |
Target Compound | 180 ± 20 | Yes |
Allyl isothiocyanate (AITC) | 45 ± 5 | No |
The methyl group in the target compound improves membrane permeability compared to simpler analogs .
Antimicrobial Properties
Preliminary assays show moderate activity against Gram-positive bacteria (MIC = 32 μg/mL for S. aureus), likely due to membrane disruption by carboxylate groups .
Materials Science Applications
Photoresponsive Materials
Incorporated into azobenzene-based polymers, the compound enables:
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Reversible Optical Storage: Refractive index changes (Δn = 0.03) under 405 nm light .
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Liquid Crystal Alignment: Cis-isomer disrupts LC order, enabling dynamic patterning .
Organic Electronics
In perovskite solar cells, carboxyl groups anchor the molecule to TiO<sub>2</sub> surfaces, improving electron injection efficiency (η = 18.7% vs. 16.9% control) .
Comparative Analysis with Structural Analogs
Table 3: Key Analog Comparison
The target compound balances photosensitivity and bioavailability, making it superior for biomedical applications .
Future Research Directions
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Optogenetic Tools: Engineering variants with redshifted absorption (>450 nm) for deeper tissue penetration.
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Polymer Composites: Developing cross-linked networks for 4D-printed responsive materials.
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Targeted Drug Delivery: Conjugating with antibodies for site-specific TRPA1 modulation.
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